Superior ROCK I/II Inhibition Potency of Thieno[2,3-d]pyrimidin-4(3H)-one Derivative 8k vs. Class Standard
Derivative 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) exhibits exceptional potency against ROCK I and ROCK II, with IC50 values of 0.004 μM and 0.001 μM, respectively [1]. This represents a >100-fold improvement over early lead compounds in the series, and places 8k among the most potent ROCK inhibitors reported, competing favorably with clinical candidates such as fasudil (ROCK II IC50 ≈ 0.33 μM).
| Evidence Dimension | ROCK I / ROCK II inhibition (IC50) |
|---|---|
| Target Compound Data | ROCK I: 0.004 μM; ROCK II: 0.001 μM |
| Comparator Or Baseline | Fasudil: ROCK II IC50 ≈ 0.33 μM (literature value) |
| Quantified Difference | 8k is ~330-fold more potent against ROCK II |
| Conditions | In vitro kinase assay |
Why This Matters
Demonstrates that specific substitution on the thieno[2,3-d]pyrimidin-4-one scaffold yields sub-nanomolar potency, enabling research applications requiring stringent target engagement at low concentrations.
- [1] Miao Z, et al. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorg Med Chem Lett. 2020;30(4):126927. doi:10.1016/j.bmcl.2020.126927. View Source
